molecular formula C11H15NOS B12655393 Propionanilide, 4'-mercapto-2,2-dimethyl CAS No. 2182-92-5

Propionanilide, 4'-mercapto-2,2-dimethyl

Cat. No.: B12655393
CAS No.: 2182-92-5
M. Wt: 209.31 g/mol
InChI Key: GIROESBYMDYHRL-UHFFFAOYSA-N
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Description

Its molecular formula is inferred as C₁₁H₁₅NOS based on structural analogs (e.g., NIST-reported 2,2-dimethyl propanamide derivatives) . Its reactivity may stem from the thiol group’s nucleophilic properties and the steric effects of the dimethyl groups.

Properties

CAS No.

2182-92-5

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

2,2-dimethyl-N-(4-sulfanylphenyl)propanamide

InChI

InChI=1S/C11H15NOS/c1-11(2,3)10(13)12-8-4-6-9(14)7-5-8/h4-7,14H,1-3H3,(H,12,13)

InChI Key

GIROESBYMDYHRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionanilide, 4’-mercapto-2,2-dimethyl, typically involves the reaction of 4’-mercaptoaniline with 2,2-dimethylpropionyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of Propionanilide, 4’-mercapto-2,2-dimethyl, can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Propionanilide, 4’-mercapto-2,2-dimethyl, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propionanilide, 4’-mercapto-2,2-dimethyl, has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propionanilide, 4’-mercapto-2,2-dimethyl, involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares Propionanilide, 4'-mercapto-2,2-dimethyl with structurally related propionanilide derivatives, emphasizing substituents, applications, and key properties:

Compound Name Molecular Formula Substituents Applications Key Characteristics References
This compound C₁₁H₁₅NOS (inferred) 4'-SH, 2,2-dimethyl Not explicitly stated Thiol group enables disulfide bonding; dimethyl groups enhance steric hindrance. N/A
N-(1-Phenethyl-4-piperidinyl)propionanilide C₂₂H₂₈N₂O₂ Piperidinyl, phenethyl Opioid (Fentanyl Citrate) High μ-opioid receptor affinity; controlled substance due to potency and abuse risk.
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide C₁₆H₂₄N₂O₂ 4-methoxymethyl piperidinyl Pharmaceutical intermediate Methoxymethyl group modifies lipophilicity; used in synthetic pathways for analgesics.
Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl C₁₂H₁₇NO₂ 4-methoxy, 2,2-dimethyl Research chemical (NIST reference) Dimethyl groups reduce conformational flexibility; methoxy enhances electron donation.

Key Findings:

Thiol vs. Methoxy/Piperidine Substituents : The 4'-mercapto group distinguishes the target compound from analogs like the methoxy-substituted NIST compound and the piperidine-containing Fentanyl derivative . Thiols exhibit higher reactivity (e.g., redox activity, metal coordination) compared to ether or amine groups.

Pharmacological Relevance: While Fentanyl derivatives (e.g., N-(1-Phenethyl-4-piperidinyl)propionanilide) target opioid receptors , the absence of a piperidine ring in the target compound suggests divergent biological activity, possibly toward non-opioid targets.

Synthetic Utility : The methoxymethyl-piperidinyl analog serves as a pharmaceutical intermediate, highlighting how substituent choice (e.g., mercapto vs. methoxymethyl) directs compound utility in synthesis.

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